5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers
5-Formylindole-CE Phosphoramidite: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of 5-Formylindole-CE Phosphoramidite (B1245037), a key reagent for the introduction of aldehyde functionalities into synthetic oligonucleotides. The document details its chemical structure, physical properties, and a generalized synthesis protocol. It further elaborates on the standard procedure for its incorporation into oligonucleotides via automated solid-phase synthesis and subsequent post-synthesis modifications. Methodologies for the purification and characterization of the resulting aldehyde-modified oligonucleotides are also discussed, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing this versatile chemical tool.
Introduction to 5-Formylindole-CE Phosphoramidite
5-Formylindole-CE Phosphoramidite is a specialized chemical building block used in the synthesis of modified oligonucleotides.[1] Its core utility lies in the introduction of a reactive aldehyde group at a specific position within a DNA or RNA sequence. This aldehyde moiety serves as a chemical handle for the covalent attachment of various molecules, such as reporter labels (fluorophores, quenchers), affinity tags (biotin), or therapeutic payloads, through reactions with primary amines, hydrazines, or semicarbazides.[1][2] The ability to functionalize oligonucleotides with such precision is crucial for a wide range of applications in molecular biology, diagnostics, and drug development.
Chemical and Physical Properties
The key chemical and physical properties of 5-Formylindole-CE Phosphoramidite are summarized in the table below. These parameters are essential for its proper handling, storage, and use in automated oligonucleotide synthesis.
| Property | Value | Reference |
| Chemical Name | 5-Formylindole-CE Phosphoramidite | [3] |
| Molecular Formula | C₄₄H₅₀N₃O₇P | [3] |
| Molecular Weight | 763.86 g/mol | [3] |
| CAS Number | 460355-05-9 | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically >95% | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | |
| Storage Conditions | -20°C, under inert atmosphere |
Synthesis of 5-Formylindole-CE Phosphoramidite
Generalized Experimental Protocol:
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Synthesis of the 5-Formylindole Precursor: This step typically starts with a suitable indole (B1671886) derivative. The formyl group can be introduced at the 5-position through various formylation reactions, such as the Vilsmeier-Haack reaction. The precursor would also incorporate a linker arm with a hydroxyl group that is protected with a dimethoxytrityl (DMT) group.
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Phosphitylation: The DMT-protected 5-formylindole derivative is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 5-(ethylthio)-1H-tetrazole in an anhydrous solvent (e.g., acetonitrile) to yield the final 5-Formylindole-CE Phosphoramidite.
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Purification: The crude product is purified using silica (B1680970) gel column chromatography to obtain the high-purity phosphoramidite required for oligonucleotide synthesis.
Incorporation into Oligonucleotides
5-Formylindole-CE Phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase synthesis based on phosphoramidite chemistry.[7] The process involves a cycle of four chemical reactions for each monomer addition.
Experimental Protocol for Incorporation:
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Preparation: Dissolve the 5-Formylindole-CE Phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on a designated port of the DNA/RNA synthesizer.
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer, specifying the coupling of the 5-Formylindole phosphoramidite at the desired position.
-
Synthesis Cycle:
-
Deblocking: The 5'-O-DMT protecting group of the nucleotide attached to the solid support is removed with an acid (e.g., trichloroacetic acid).
-
Coupling: The 5-Formylindole-CE Phosphoramidite is activated with a catalyst (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in water/pyridine).
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a base (e.g., concentrated ammonium (B1175870) hydroxide).
Post-Synthesis Modification of Aldehyde-Modified Oligonucleotides
The aldehyde group introduced by the 5-Formylindole moiety allows for a variety of post-synthesis conjugation reactions. The most common reaction is with primary amine-containing molecules to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.
General Protocol for Amine Conjugation:
-
Oligonucleotide Preparation: Dissolve the purified aldehyde-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7-8).
-
Amine Solution: Prepare a solution of the amine-containing molecule (e.g., a fluorescent dye, biotin-amine) in a compatible solvent (e.g., DMSO).
-
Conjugation Reaction: Add the amine solution to the oligonucleotide solution. The reaction is typically carried out at room temperature for several hours to overnight.
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Reduction (Optional but Recommended): To form a stable linkage, the resulting Schiff base is reduced using a mild reducing agent such as sodium cyanoborohydride.
-
Purification: The conjugated oligonucleotide is purified from excess reagents by methods such as HPLC or gel electrophoresis.
Purification and Characterization of Modified Oligonucleotides
Purification
High-performance liquid chromatography (HPLC) is the most common method for purifying modified oligonucleotides, offering high resolution and purity.[8][9][10][11]
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Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is highly effective for purifying oligonucleotides containing hydrophobic modifications like the 5-formylindole group and is suitable for both small and large-scale purification.[8][9][10]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length. It provides excellent resolution for separating full-length products from shorter failure sequences.[8][10]
Characterization
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Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the modified oligonucleotide, verifying the successful incorporation of the 5-formylindole moiety and any subsequent conjugations.[12][13] Tandem mass spectrometry (MS/MS) can be used to confirm the sequence.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H, ¹³C, ³¹P) can be employed for detailed structural characterization of the modified oligonucleotide, confirming the covalent structure and stereochemistry.[14][15]
Applications
The ability to introduce a reactive aldehyde group into oligonucleotides opens up a vast array of applications, including:
-
Fluorescent Labeling: Covalent attachment of fluorescent dyes for use as probes in techniques like fluorescence in situ hybridization (FISH), real-time PCR, and fluorescence resonance energy transfer (FRET).
-
Bioconjugation: Linking oligonucleotides to proteins, antibodies, or other biomolecules for applications in diagnostics, targeted drug delivery, and affinity purification.
-
Surface Immobilization: Attaching oligonucleotides to solid surfaces, such as microarrays or nanoparticles, for the development of biosensors and diagnostic platforms.
-
Therapeutic Development: Conjugation of therapeutic agents or delivery vehicles to antisense oligonucleotides or siRNAs to enhance their efficacy and targeting.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Aldehyde Modified Oligo Synthesis [biosyn.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. twistbioscience.com [twistbioscience.com]
- 8. oligofastx.com [oligofastx.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. labcluster.com [labcluster.com]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
